molecular formula C17H13N3O5S B14917098 6-hydroxy-2-[(E)-2-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}ethenyl]-5-nitropyrimidin-4(3H)-one

6-hydroxy-2-[(E)-2-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}ethenyl]-5-nitropyrimidin-4(3H)-one

Cat. No.: B14917098
M. Wt: 371.4 g/mol
InChI Key: DEAAWBFTTHXWIA-XBXARRHUSA-N
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Description

6-hydroxy-2-[(E)-2-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}ethenyl]-5-nitropyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with hydroxy, nitro, and ethenyl groups, along with a furan ring and a sulfanyl group attached to a methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-[(E)-2-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}ethenyl]-5-nitropyrimidin-4(3H)-one involves multiple steps, including the formation of the pyrimidinone core, the introduction of the nitro group, and the attachment of the furan and sulfanyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Furan Ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.

    Introduction of the Sulfanyl Group: Thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the sulfanyl group may facilitate binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-nitropyrimidine: Lacks the furan and sulfanyl groups.

    5-nitro-2-furylpyrimidine: Similar structure but different substitution pattern.

    4-hydroxy-2-quinolone: Different core structure but similar functional groups.

Uniqueness

6-hydroxy-2-[(E)-2-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}ethenyl]-5-nitropyrimidin-4(3H)-one is unique due to its combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

4-hydroxy-2-[(E)-2-[5-(4-methylphenyl)sulfanylfuran-2-yl]ethenyl]-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C17H13N3O5S/c1-10-2-6-12(7-3-10)26-14-9-5-11(25-14)4-8-13-18-16(21)15(20(23)24)17(22)19-13/h2-9H,1H3,(H2,18,19,21,22)/b8-4+

InChI Key

DEAAWBFTTHXWIA-XBXARRHUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Origin of Product

United States

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